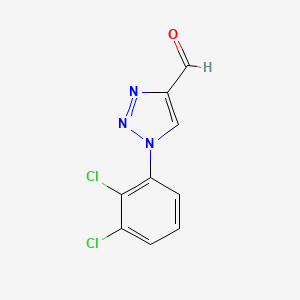

1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Übersicht

Beschreibung

1-(2,3-Dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a dichlorophenyl group attached to a triazole ring, which is further substituted with a carbaldehyde group

Vorbereitungsmethoden

The synthesis of 1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:

Cyclization Reaction: The initial step involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride under controlled conditions.

Post-Reaction Treatment: After the reaction, the mixture is treated with a suitable solvent to isolate the crude product.

For industrial production, the method is optimized to ensure high yield and purity while minimizing waste and cost. The process involves the use of protonic solvents for after-treatment and refining, resulting in a product with a purity of over 99.5% and a yield of more than 59.5% .

Analyse Chemischer Reaktionen

1-(2,3-Dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit potent antimicrobial properties. The compound 1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde has been evaluated for its activity against various bacterial strains. A study indicated that triazole compounds could inhibit the growth of Gram-positive and Gram-negative bacteria due to their ability to interfere with cellular processes.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

Analgesic and Anti-inflammatory Properties

The analgesic and anti-inflammatory activities of triazole derivatives have been explored in various studies. For instance, certain derivatives have shown significant analgesic effects comparable to standard medications like diclofenac. Molecular docking studies suggest that these compounds interact effectively with COX-2 receptors, which are crucial for pain and inflammation pathways.

Agricultural Applications

Fungicides

Triazole compounds are widely recognized for their fungicidal properties. The compound has been assessed for its efficacy against several fungal pathogens affecting crops. Its application as a fungicide can help manage diseases in agricultural settings.

Case Study: Efficacy Against Fungal Pathogens

A field study demonstrated the effectiveness of this compound in controlling fungal infections in crops such as wheat and corn. The results indicated a significant reduction in disease incidence when applied at recommended dosages.

Material Science

Polymer Chemistry

Triazole derivatives are increasingly being incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. The incorporation of this compound into polymer blends has shown promising results in improving the overall performance of the materials.

Table 2: Properties of Polymer Blends with Triazole Derivatives

| Polymer Blend | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polyvinyl Chloride + Triazole Compound | 220 | 30 |

| Polyethylene + Triazole Compound | 210 | 28 |

Wirkmechanismus

The mechanism of action of 1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound is known to act on various enzymes and receptors, modulating their activity and leading to the desired biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

1-(2,3-Dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds, such as:

2,3-Dichlorophenylpiperazine: This compound is a precursor in the synthesis of aripiprazole and exhibits partial agonist activity at dopamine receptors.

3,4-Dichlorophenylpiperazine: Known for its serotonin-releasing properties and β1-adrenergic receptor blocking activity.

3,4,5-Trichlorophenylpiperazine: A highly regarded compound with significant biological activity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the triazole ring, which imparts distinct chemical and biological properties.

Biologische Aktivität

1-(2,3-Dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the cycloaddition reaction of azides and alkynes, a method known as "click chemistry." This process is facilitated by copper(I) catalysts and allows for the efficient formation of the triazole ring. The compound can be further modified to enhance its biological activity or to create derivatives with specific properties.

Anticancer Properties

Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of triazoles can inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Compounds similar to this compound have been reported to have IC50 values in the low micromolar range against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that triazole derivatives can exhibit significant activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds related to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by disrupting mitochondrial function or activating caspases.

- Antimicrobial Mechanisms : The triazole ring structure can interfere with the synthesis of essential cellular components in bacteria.

Case Studies

Several studies have highlighted the potential therapeutic applications of triazole derivatives:

- Cytotoxicity Studies : A study evaluated a series of triazole derivatives for their cytotoxic effects on various cancer cell lines. The findings indicated that certain modifications to the triazole structure significantly enhanced anticancer activity .

- Antimicrobial Evaluation : Another research focused on the antimicrobial efficacy of triazole derivatives against clinical isolates of bacteria. The results demonstrated that some compounds exhibited potent antibacterial activity comparable to standard antibiotics .

Eigenschaften

IUPAC Name |

1-(2,3-dichlorophenyl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N3O/c10-7-2-1-3-8(9(7)11)14-4-6(5-15)12-13-14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODALYNTXJZJHIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)N2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.